REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)[CH3:2].Cl.[N:11]([O-])=O.[Na+]>O>[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH:7][NH2:11])=[CH:5][CH:4]=1)[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(C)C1=CC=C(N)C=C1
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Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
52.1 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was warmed on a steam bath
|
Type
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CUSTOM
|
Details
|
The suspension obtained
|
Type
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TEMPERATURE
|
Details
|
the temperature being maintained at -10° to -5°C.
|
Type
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TEMPERATURE
|
Details
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by cooling
|
Type
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STIRRING
|
Details
|
The dark solution was stirred at 0° C. for a further 30 minutes
|
Duration
|
30 min
|
Type
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FILTRATION
|
Details
|
filtered through celite
|
Type
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ADDITION
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Details
|
The filtered diazonium salt solution (stored at 0°C.) was added in portions to a stirred fresh mixture of sodium dithionite (500g.) in ice-cold water 1 l
|
Type
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CUSTOM
|
Details
|
at 5°-10°C
|
Type
|
ADDITION
|
Details
|
After the addition of each batch of the diazonium salt solution, further dithionite (total 500g.)
|
Type
|
ADDITION
|
Details
|
was added in portions
|
Type
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ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
(45 minutes)
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was separated by filtration
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate (3 × 250ml.)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with a minimum of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(C=C1)NN
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |